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Compound of Interest

Compound Name: Z-Leu-chloromethylketone

CAS No.: 52467-54-6

Cat. No.: B554409

Get Quote

Z-Leu-chloromethylketone (Z-Leu-CMK) belongs to a class of peptide chloromethylketones,

highly effective and widely utilized as irreversible inhibitors of certain protease families. While

often discussed in the broader context of protease inhibition, its specific utility and mechanism

warrant a detailed examination. This guide provides an in-depth analysis of Z-Leu-CMK,

moving beyond a simple product description to explore its core mechanism of action, target

selectivity, cellular impact, and practical application in a research setting. Designed for

researchers and drug development professionals, this document synthesizes established

biochemical principles with practical, field-proven insights to serve as an authoritative resource

for leveraging Z-Leu-CMK in experimental design.

Part 1: The Core Mechanism of Irreversible
Inhibition
The defining feature of Z-Leu-CMK and other halomethylketones is their ability to form a stable,

irreversible covalent bond with the target enzyme. This mechanism permanently inactivates the

protease, making these inhibitors powerful tools for studying enzyme function where transient

inhibition is insufficient.
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The Chemistry of Covalent Adduct Formation
The inhibitory activity resides in the chloromethylketone (CMK) functional group. The process

targets proteases that utilize a nucleophilic amino acid residue in their active site, most

commonly a cysteine or, in some cases, a serine residue. The inhibition proceeds via a two-

step mechanism:

Substrate Mimicry and Binding: The benzyloxycarbonyl (Z) protected leucine (Leu) portion of

the molecule acts as a recognition motif, guiding the inhibitor to the protease's active site.

The enzyme's S1 binding pocket, which typically accommodates the side chain of a

substrate's amino acid, recognizes the leucine residue. This initial, non-covalent binding

positions the reactive CMK group in close proximity to the catalytic residues.

Irreversible Alkylation: Once docked, the catalytic histidine residue in the protease's active

site deprotonates the thiol group of the nearby catalytic cysteine. This activated cysteine then

performs a nucleophilic attack on the carbon of the chloromethyl group. This results in the

displacement of the chlorine atom and the formation of a stable thioether bond, permanently

linking the inhibitor to the enzyme.[1][2] This alkylation effectively and irreversibly blocks

substrate access and catalysis.

The diagram below illustrates this irreversible covalent inhibition mechanism targeting a

cysteine protease.
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Caption: Covalent inhibition of a cysteine protease by Z-Leu-CMK.

Part 2: Target Specificity and Cellular
Consequences
The specificity of a peptide chloromethylketone inhibitor is primarily dictated by the peptide

sequence.[2] This sequence mimics the protease's natural substrate recognition site, granting a

degree of selectivity.

Primary Targets and Off-Target Profile
While Z-Leu-CMK features a simple single amino acid recognition motif, related compounds

with more complex peptide sequences exhibit higher specificity. For instance, sequences like

Z-Leu-Tyr-CMK show potent activity against calpains, while Ac-LESD-CMK is a highly effective

inhibitor of caspase-8.[3][4][5]
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Due to its relatively simple structure, Z-Leu-CMK is considered a broader inhibitor. Its primary

targets are generally cysteine proteases such as certain cathepsins and calpains. However, it's

crucial for researchers to recognize potential off-target effects. Studies have shown that some

chloromethylketones can impair the intracellular glutathione redox system and, at higher

concentrations, may also inhibit certain serine proteases.[1][6]

Quantitative Inhibitory Profile
The potency of peptide-based inhibitors is typically quantified by their half-maximal inhibitory

concentration (IC50). While a comprehensive screening of Z-Leu-CMK against a full panel of

proteases is not readily available in a single publication, the table below consolidates data for

several representative peptide halomethylketones to illustrate the principle of peptide-conferred

specificity and potency.
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Inhibitor Target Protease IC50 Value Notes

Ac-LESD-CMK Caspase-8 50 nM

Demonstrates high

potency and

specificity for an

initiator caspase.[4]

z-LEHD-FMK Caspase-9 1.5 µM

A fluoromethylketone

(FMK) targeting

another initiator

caspase.[4]

Ac-FLTD-CMK Caspase-5 15 µM

Shows moderate

potency against an

inflammatory caspase.

[4]

Z-Gly-Leu-Phe-CMK Granzyme B -

A potent irreversible

inhibitor of this serine

protease involved in

apoptosis.[1]

Z-Leu-Tyr-CMK Calpains -

Noted as a calpain

inhibitor, crucial for

calcium-dependent

signaling.[3][5]

Note: This table includes data for various chloromethylketone (CMK) and fluoromethylketone

(FMK) compounds to highlight how peptide sequences determine target specificity. The

absence of a specific IC50 value indicates that the source describes it as a potent inhibitor

without providing a precise value.

Downstream Cellular Effects
By inhibiting key proteases, Z-Leu-CMK can trigger significant cellular events. Its application in

cell-based assays has revealed dose-dependent effects on cell fate.

Induction of Apoptosis and Necrosis: At lower concentrations, Z-Leu-CMK has been shown

to induce apoptosis in cell lines like Jurkat T cells. This is likely mediated through the
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inhibition of proteases that regulate apoptotic pathways. At higher concentrations, the cellular

response can shift towards necrosis, a distinct form of cell death.

Oxidative Stress: The induction of cell death by Z-Leu-CMK has been linked to increased

oxidative stress, characterized by the depletion of intracellular glutathione (GSH) and a rise

in reactive oxygen species (ROS).[6]

Part 3: Experimental Applications and Protocols
The utility of Z-Leu-CMK lies in its practical application for probing protease function both in

vitro and in cell-based models. Adherence to rigorous, well-controlled protocols is essential for

generating reliable and interpretable data.

Experimental Workflow: A Validating System
A typical workflow for assessing the inhibitory effect of Z-Leu-CMK involves preparing the

inhibitor, treating the biological sample (either a purified enzyme or whole cells), and measuring

the resulting protease activity. Each stage must include appropriate controls to validate the

results.
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1. Preparation

2. Treatment

3. Assay

4. Analysis

Prepare Z-Leu-CMK Stock
(e.g., 20 mM in dry DMSO)

Incubate Sample with Inhibitor
(Varying Concentrations)

Prepare Sample
(Cell Lysate or Cell Culture)

Vehicle Control
(DMSO only)

Positive Control
(No Inhibitor)

Add Fluorogenic Substrate
(e.g., Ac-DEVD-AMC for Caspase-3)

Incubate at 37°C

Measure Signal
(Fluorescence/Luminescence)

Calculate % Inhibition

Plot Dose-Response Curve
& Determine IC50
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Caption: Workflow for determining the inhibitory activity of Z-Leu-CMK.

Protocol 1: In Vitro Cysteine Protease Inhibition Assay
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This protocol describes how to measure the inhibition of a purified cysteine protease (e.g.,

caspase-3) using a fluorogenic substrate.

Materials:

Purified active caspase-3 enzyme

Z-Leu-CMK

Anhydrous DMSO

Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, pH 7.2

Dithiothreitol (DTT)

Fluorogenic Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-

methylcoumarin)

96-well black microplate

Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Methodology:

Reagent Preparation:

Prepare a 1 M stock of DTT in sterile water. Store at -20°C.

Prepare a 20 mM stock solution of Z-Leu-CMK in anhydrous DMSO.[1] Aliquot and store

at -20°C.

On the day of the assay, prepare the Complete Assay Buffer by adding DTT to the Assay

Buffer to a final concentration of 10 mM. Keep on ice.

Dilute the purified caspase-3 enzyme to its working concentration in the Complete Assay

Buffer.

Prepare a 10 mM stock of Ac-DEVD-AMC in DMSO.
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Inhibitor Dilution:

Perform serial dilutions of the 20 mM Z-Leu-CMK stock solution in Complete Assay Buffer

to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, etc.).

Prepare a vehicle control containing the same final concentration of DMSO as the highest

inhibitor concentration well.

Assay Procedure:

To the wells of a 96-well black plate, add 50 µL of the diluted enzyme.

Add 25 µL of the serially diluted Z-Leu-CMK or vehicle control to the appropriate wells.

Add 25 µL of Complete Assay Buffer to a "no enzyme" control well for background

subtraction.

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding 25 µL of Ac-DEVD-AMC (diluted in Complete Assay Buffer

to a final concentration of 50 µM).

Immediately place the plate in a fluorescence reader and measure the fluorescence

intensity kinetically over 60 minutes at 37°C.

Data Analysis:

Subtract the background fluorescence (no enzyme control) from all readings.

Determine the reaction rate (V) for each concentration by calculating the slope of the

linear portion of the kinetic curve.

Calculate the percent inhibition relative to the vehicle control: % Inhibition = (1 -

(V_inhibitor / V_vehicle)) * 100.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value.
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Causality Note: DTT is essential in this assay to maintain the catalytic cysteine of the protease

in its reduced, active state.[7][8][9] Its omission can lead to enzyme inactivation through

oxidation, resulting in artificially low activity readings.

Protocol 2: Inhibition of Apoptosis in Cell Culture
This protocol details the use of Z-Leu-CMK to investigate its effect on apoptosis induced by a

known stimulus (e.g., Staurosporine) in a cultured cell line (e.g., Jurkat T cells).

Materials:

Jurkat T cells

RPMI-1640 medium with 10% FBS

Z-Leu-CMK (20 mM stock in DMSO)

Staurosporine (1 mM stock in DMSO)

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

Flow cytometer

Methodology:

Cell Seeding:

Seed Jurkat T cells in a 12-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI

medium.

Inhibitor Pre-treatment:

Dilute the 20 mM Z-Leu-CMK stock in complete medium to the desired final

concentrations (e.g., 10 µM, 25 µM, 50 µM).

Add the diluted inhibitor to the appropriate wells.

Prepare a vehicle control well by adding an equivalent volume of DMSO.
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Incubate the cells for 1 hour at 37°C in a CO2 incubator. This allows the cell-permeable

inhibitor to enter the cells before the apoptotic stimulus is applied.

Apoptosis Induction:

Add Staurosporine to the wells to a final concentration of 1 µM to induce apoptosis.

Include a "no treatment" control well and a "Staurosporine only" well.

Incubate the plate for an additional 4-6 hours at 37°C.

Apoptosis Measurement:

Harvest the cells from each well into flow cytometry tubes.

Wash the cells once with cold PBS.

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's

protocol.

Analyze the samples on a flow cytometer to quantify the percentage of live, early

apoptotic, and late apoptotic/necrotic cells.

Data Analysis:

Compare the percentage of apoptotic cells in the inhibitor-treated wells to the

"Staurosporine only" control.

A significant reduction in the apoptotic population in the presence of Z-Leu-CMK indicates

its inhibitory effect on the apoptotic cascade.

Causality Note: It is critical that the final DMSO concentration in the culture medium remains

low (ideally ≤ 0.1%) to prevent solvent-induced toxicity, which could confound the results.[10]

Therefore, a vehicle control with the same DMSO concentration as the highest inhibitor dose is

a mandatory component of the experimental design.

Conclusion
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Z-Leu-chloromethylketone is a potent, irreversible inhibitor of cysteine proteases, acting

through covalent modification of the active site. Its utility in research stems from its ability to

permanently block enzymatic activity, allowing for the elucidation of complex cellular pathways

like apoptosis. While its specificity is broader than that of more complex peptide inhibitors, its

well-characterized mechanism and predictable cellular effects make it an invaluable tool. By

employing methodologically sound protocols with integrated controls, researchers can

confidently leverage Z-Leu-CMK to dissect the roles of specific proteases in health and

disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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